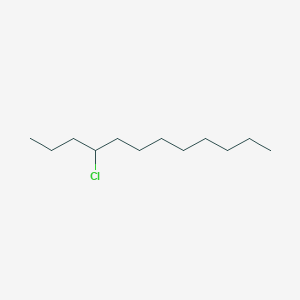
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dichloro-1,1-dimethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- typically involves the reaction of benzene with 2,2-dichloro-1,1-dimethoxyethane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dichloro group to a dihydroxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichloro and dimethoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetophenone dimethyl acetal
- 1,1-Dimethoxy-1-phenylethane
- Dimethoxyphenylethane
Uniqueness
Benzene, (2,2-dichloro-1,1-dimethoxyethyl)- is unique due to the presence of both dichloro and dimethoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
2648-66-0 |
|---|---|
Fórmula molecular |
C10H12Cl2O2 |
Peso molecular |
235.10 g/mol |
Nombre IUPAC |
(2,2-dichloro-1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-10(14-2,9(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
IFKMSPPGIOGHMW-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)(C(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





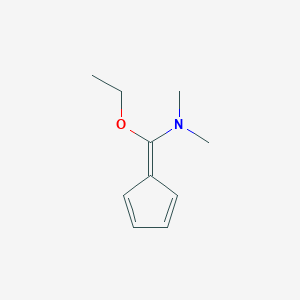

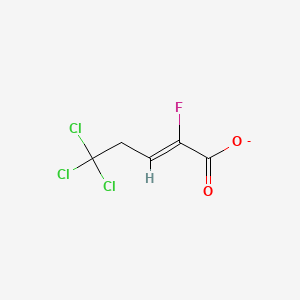
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)


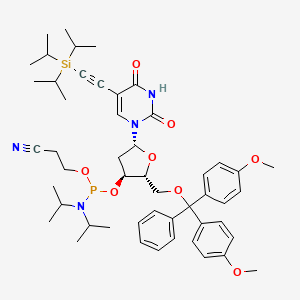
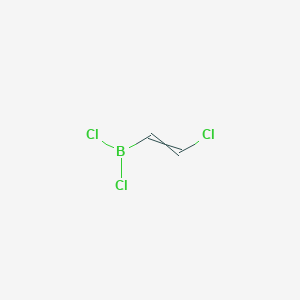
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
